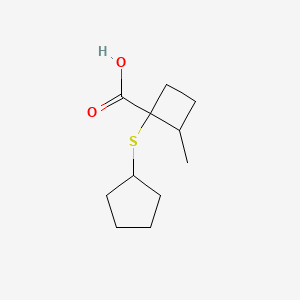

1-(Cyclopentylsulfanyl)-2-methylcyclobutane-1-carboxylic acid

Description

Properties

Molecular Formula |

C11H18O2S |

|---|---|

Molecular Weight |

214.33 g/mol |

IUPAC Name |

1-cyclopentylsulfanyl-2-methylcyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C11H18O2S/c1-8-6-7-11(8,10(12)13)14-9-4-2-3-5-9/h8-9H,2-7H2,1H3,(H,12,13) |

InChI Key |

YXXYHIIDYKBCHM-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC1(C(=O)O)SC2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Construction of the 2-Methylcyclobutane Core

Starting materials : Methyl 2-acetamidoacrylate and ketene diethyl acetal are used in a formal [2+2] cycloaddition to form a cyclobutane intermediate bearing an amino and carboxylate functionality.

Key reaction : The Michael–Dieckmann-type reaction efficiently forms the cyclobutane ring with high stereocontrol, yielding intermediates such as methyl 2-substituted cyclobutane-1-carboxylates.

Stereocontrol : The stereochemistry at the 2-methyl position is controlled by the choice of reagents and reaction conditions, allowing access to both (1S,2S) and (1S,2R) stereoisomers.

Functional Group Transformations to Carboxylic Acid

Desilylation : Protective silyl groups introduced during synthesis are removed using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at room temperature, yielding primary alcohol intermediates.

Oxidation : The primary alcohol is oxidized to the carboxylic acid using Jones reagent (chromic acid in acetone) at 0 °C, providing the carboxylic acid functionality at the 1-position.

Hydrolysis : Acid hydrolysis with 3 N HCl under reflux conditions converts protected intermediates into the free amino acid or carboxylic acid derivatives.

Introduction of the Cyclopentylsulfanyl Group

Thiolation approach : Incorporation of the cyclopentylsulfanyl substituent at the 1-position likely involves nucleophilic substitution or thiol-ene type reactions on a suitable leaving group or activated intermediate.

Possible route : Starting from a 1-halo or 1-activated cyclobutane carboxylic acid intermediate, treatment with cyclopentylthiol or its anion under mild nucleophilic substitution conditions can install the cyclopentylsulfanyl group.

Alternative method : Radical thiolation using cyclopentylsulfanyl radicals generated in situ can also be employed to functionalize the cyclobutane ring selectively.

Detailed Reaction Conditions and Yields

Research Findings and Analysis

Stereoselectivity : Hydrogenation and functional group transformations on the cyclobutane ring are highly stereoselective, influenced by neighboring groups and catalyst surfaces. This stereocontrol is crucial for obtaining the desired isomer of this compound.

Catalyst effects : Heterogeneous hydrogenation using palladium on carbon in various solvents (methanol, ethyl acetate, dichloromethane) achieves near-quantitative yields with selective stereochemical outcomes.

Functional group compatibility : The synthetic route tolerates sensitive functional groups such as amino, acetamido, and sulfanyl moieties, allowing sequential transformations without degradation.

Purification : Column chromatography on silica gel with hexane/ethyl acetate mixtures effectively purifies intermediates and final products.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopentylsulfanyl)-2-methylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The cyclobutane ring can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Alcohols.

Substitution Products: Various substituted cyclobutane derivatives.

Scientific Research Applications

1-(Cyclopentylsulfanyl)-2-methylcyclobutane-1-carboxylic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Cyclopentylsulfanyl)-2-methylcyclobutane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopentylsulfanyl group can influence the compound’s binding affinity and specificity, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Key Observations :

- Substituents: The cyclopentylsulfanyl group in the target compound enhances lipophilicity compared to polar groups like amines (e.g., methylamino in ) or aromatic substituents (e.g., 4-chlorophenyl in ). This may influence solubility and membrane permeability .

2.2 Physicochemical Properties

- Acidity : The carboxylic acid group (pKa ~2–3) dominates acidity, similar to analogs like 1-(4-chlorophenyl)-1-cyclobutanecarboxylic acid. Electron-donating groups (e.g., methyl) may slightly reduce acidity compared to electron-withdrawing substituents (e.g., chlorophenyl) .

- Solubility: The cyclopentylsulfanyl group likely reduces aqueous solubility compared to hydroxyl or amino-substituted derivatives (e.g., ’s tert-butoxycarbonylamino analog).

- Stability : Cyclobutane rings are more prone to ring-opening reactions under acidic/basic conditions than cyclopentane derivatives .

Biological Activity

Overview

1-(Cyclopentylsulfanyl)-2-methylcyclobutane-1-carboxylic acid is an organic compound notable for its unique structure, which includes a cyclobutane ring and a cyclopentylsulfanyl group. This compound has garnered interest in the fields of medicinal and organic chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in protein-ligand interactions.

- Molecular Formula : C11H18O2S

- Molecular Weight : 214.33 g/mol

- IUPAC Name : 1-cyclopentylsulfanyl-2-methylcyclobutane-1-carboxylic acid

- Structural Features : The cyclobutane ring provides a rigid framework, while the cyclopentylsulfanyl group enhances the compound's binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors. The presence of the cyclopentylsulfanyl group can significantly influence the compound's binding characteristics, while the carboxylic acid moiety may facilitate hydrogen bonding and electrostatic interactions with target molecules. This dual functionality suggests a complex mechanism of action that warrants further investigation.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor, affecting various metabolic pathways. The specific enzymes targeted and the extent of inhibition are subjects of ongoing studies.

Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial properties. The exact mechanisms through which it exerts these effects remain to be elucidated, but its structural features suggest potential interactions with microbial targets.

Anticancer Potential

There is emerging evidence that this compound could possess anticancer properties. Investigations are focused on its ability to modulate cell signaling pathways associated with cancer proliferation and metastasis.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| 2-Methylcyclobutane-1-carboxylic acid | C6H10O2 | 114.14 g/mol | Simpler structure without sulfur substitution |

| 3-Methylcyclobutane-1-carboxylic acid | C6H10O2 | 114.14 g/mol | Similar carboxylic acid functionality |

| Tetrahydrothiophene-2-carboxylic acid | C5H8O2S | 132.18 g/mol | Contains a thiophene ring instead of cyclobutane |

The unique substitution pattern and ring size of this compound confer distinct chemical and biological properties compared to these similar compounds.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

- Synthesis : The synthesis typically involves cycloaddition reactions or intramolecular cyclization, followed by substitution reactions to introduce the cyclopentylsulfanyl group.

- Biological Evaluation : In vitro assays have been conducted to assess enzyme inhibition and cytotoxicity against various cancer cell lines. Results indicate promising activity, although further validation in vivo is necessary.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.